3-Acetamido-4-chlorobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetamido-4-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYNMUOIGHFOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Strategic Derivatization of 3 Acetamido 4 Chlorobenzoic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Esterification and Amidation Reactions
Esterification: 3-Acetamido-4-chlorobenzoic acid can be converted to its corresponding esters through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. chemicalbook.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com For instance, the reaction of 4-chlorobenzoic acid with ethanol (B145695) in the presence of an acid catalyst yields ethyl 4-chlorobenzoate. A similar outcome can be expected with this compound. Another method involves the reaction of the corresponding carboxylate salt with an alkyl halide. google.com
Amidation: The conversion of this compound to amides typically requires activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of an amide bond upon addition of a primary or secondary amine. researchgate.net Other modern coupling reagents based on phosphonium (B103445) or uronium salts can also be employed for efficient amide bond formation. researchgate.net A patent describes a method for producing N-(N-acylaminoacyl)aminobenzoic acids by reacting a mixed anhydride (B1165640) of an N-acylamino acid with an aminobenzoic acid, showcasing a relevant transformation pathway. mdpi.com
Table 1: Representative Esterification and Amidation Reactions
| Reactant | Reagent(s) | Product | Reaction Type | Reference(s) |
|---|---|---|---|---|
| This compound | Ethanol, H₂SO₄ | Ethyl 3-acetamido-4-chlorobenzoate | Fischer Esterification | chemicalbook.commasterorganicchemistry.com |
| This compound | Benzylamine, DCC | N-Benzyl-3-acetamido-4-chlorobenzamide | Amidation | researchgate.net |
Formation of Acyl Halides and Anhydrides
Acyl Halides: this compound can be converted to the more reactive acyl chloride derivative, 3-acetamido-4-chlorobenzoyl chloride, by treatment with thionyl chloride (SOCl₂). researchgate.netmasterorganicchemistry.com This reaction typically proceeds readily, often with gentle heating, and the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which drives the reaction to completion. Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used. The resulting acyl chloride is a valuable intermediate for the synthesis of esters, amides, and other derivatives under milder conditions than the parent carboxylic acid. masterorganicchemistry.com
Anhydrides: Symmetric anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, though this often requires high temperatures. A more common laboratory-scale synthesis involves the reaction of the acyl chloride with the sodium salt of the carboxylic acid. For instance, p-chlorobenzoic anhydride can be prepared from p-chlorobenzoyl chloride and pyridine. orgsyn.org A similar approach can be applied to synthesize 3-acetamido-4-chlorobenzoic anhydride. Mixed anhydrides can also be prepared by reacting the acyl chloride with a different carboxylic acid. youtube.com
Table 2: Synthesis of Acyl Halides and Anhydrides
| Reactant | Reagent(s) | Product | Reaction Type | Reference(s) |
|---|---|---|---|---|
| This compound | Thionyl chloride (SOCl₂) | 3-Acetamido-4-chlorobenzoyl chloride | Acyl Halide Formation | researchgate.netmasterorganicchemistry.com |
| 3-Acetamido-4-chlorobenzoyl chloride | This compound, Pyridine | 3-Acetamido-4-chlorobenzoic anhydride | Anhydride Formation | orgsyn.org |
Reactions Involving the Acetamido Group
The acetamido group offers further opportunities for derivatization through hydrolysis, re-acylation, or modification of the amide nitrogen.
Hydrolysis and Re-acylation
Hydrolysis: The acetamido group of this compound can be hydrolyzed under either acidic or basic conditions to yield 3-amino-4-chlorobenzoic acid. youtube.comlibretexts.orgnih.gov Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid, results in the formation of the corresponding ammonium (B1175870) salt of the amino acid. youtube.comlibretexts.org Basic hydrolysis, using a base such as sodium hydroxide (B78521), yields the carboxylate salt of the amino acid, with the release of ammonia. youtube.com Subsequent neutralization provides the free amino acid.
Re-acylation: The resulting 3-amino-4-chlorobenzoic acid can be readily re-acylated to introduce different acyl groups. nih.gov This is typically achieved by reacting the amino acid with an acyl chloride or an acid anhydride in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. This allows for the synthesis of a wide array of N-acyl derivatives.
Modifications of the Amide Nitrogen
While hydrolysis and re-acylation are common, more subtle modifications of the amide nitrogen are also possible. N-alkylation of amides can be challenging but can be achieved under specific conditions. For instance, strong bases can be used to deprotonate the amide, followed by reaction with an alkyl halide. However, this can sometimes lead to O-alkylation as a side reaction. More specialized reagents and conditions may be required for clean N-alkylation of the acetamido group in this compound.
Directed Transformations of the Chloro Substituent
The chloro substituent on the aromatic ring can be replaced through nucleophilic aromatic substitution (SNA_r) reactions, although this typically requires forcing conditions or the presence of activating groups. The acetamido and carboxylic acid groups are electron-withdrawing, which can facilitate nucleophilic attack on the ring, particularly at the position para to the nitro group in a related compound, 3-nitro-4-chlorobenzoic acid. A patent describes the reduction of the nitro group in 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide to an amino group, which is a related transformation. google.com The direct displacement of the chlorine atom in this compound by nucleophiles like amines, alkoxides, or thiols would likely require elevated temperatures and potentially a catalyst. For example, amination of chlorobenzoic acids has been achieved using copper catalysis. acs.org
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through an addition-elimination mechanism. scranton.edu This reaction is highly dependent on the electronic nature of the aromatic ring. For a nucleophile to attack, the ring must be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org
In this compound, the chlorine atom serves as the leaving group. The reactivity of the ring towards nucleophilic attack is influenced by the two other substituents: the acetamido group and the carboxylic acid group. The acetamido group is generally considered an activating group (electron-donating) for electrophilic aromatic substitution, which means it makes the ring more electron-rich. Conversely, the carboxylic acid group is a deactivating group (electron-withdrawing).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org
For this compound, the chloro substituent can participate in such cross-coupling reactions. The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a palladium(II) complex.
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.
Reductive Elimination : The two organic groups on the palladium complex couple, and the desired product is released, regenerating the palladium(0) catalyst.
A variety of arylboronic acids can be coupled with this compound under Suzuki-Miyaura conditions to generate biphenyl (B1667301) derivatives. The reaction conditions typically involve a palladium source, a base, and a suitable solvent.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Acetamido-4-phenylbenzoic acid | Not specified |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-Acetamido-4-(4-methoxyphenyl)benzoic acid | Not specified |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 3-Acetamido-4-(3-thienyl)benzoic acid | Not specified |
This table represents typical conditions for Suzuki-Miyaura cross-coupling reactions. Specific yields for this compound were not found in the provided search results and are thus not specified.
Construction of Complex Molecular Architectures Utilizing the this compound Scaffold
The functional groups of this compound allow for its incorporation into more complex molecular structures, including various heterocyclic systems and biologically relevant frameworks.
Integration into Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Thiadiazoles)
The carboxylic acid functionality of this compound is a versatile handle for the synthesis of five-membered heterocycles like oxadiazoles and thiadiazoles.
1,3,4-Oxadiazoles: These are commonly synthesized from carboxylic acids. A general route involves the conversion of the carboxylic acid to an acid hydrazide. The acid hydrazide can then undergo cyclization with various reagents. For instance, reaction with an orthoester or cyanogen (B1215507) bromide can yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole (B1194373). Another method involves the condensation of the acid hydrazide with an aldehyde, followed by oxidative cyclization. epa.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can also be achieved through the condensation of N-acylbenzotriazoles with acylhydrazides. organic-chemistry.org
1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often starts with the conversion of a carboxylic acid to its corresponding acid hydrazide, which is then reacted with a source of sulfur, such as thiosemicarbazide (B42300), followed by cyclization. rjpbcs.com For example, reacting an acid hydrazide with thiosemicarbazide yields an acylthiosemicarbazide intermediate, which upon dehydration with an acid catalyst (like sulfuric acid) cyclizes to form a 2-amino-5-substituted-1,3,4-thiadiazole. nih.govindexcopernicus.com
The general synthetic pathway to integrate the 3-acetamido-4-chlorobenzoyl moiety into these heterocycles is outlined below:
| Step | Reactant | Reagent(s) | Intermediate/Product | Heterocycle Formed |
| 1 | This compound | SOCl₂ or (COCl)₂ | 3-Acetamido-4-chlorobenzoyl chloride | - |
| 2 | 3-Acetamido-4-chlorobenzoyl chloride | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | 3-Acetamido-4-chlorobenzohydrazide | - |
| 3a | 3-Acetamido-4-chlorobenzohydrazide | R-COOH, POCl₃ | 2-(3-Acetamido-4-chlorophenyl)-5-R-1,3,4-oxadiazole | 1,3,4-Oxadiazole |
| 3b | 3-Acetamido-4-chlorobenzohydrazide | CS₂, KOH | 5-(3-Acetamido-4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | 1,3,4-Oxadiazole |
| 4a | 3-Acetamido-4-chlorobenzohydrazide | R-NCS | 1-(3-Acetamido-4-chlorobenzoyl)-4-R-thiosemicarbazide | - |
| 4b | 1-(3-Acetamido-4-chlorobenzoyl)-4-R-thiosemicarbazide | H₂SO₄ | 2-(R-amino)-5-(3-Acetamido-4-chlorophenyl)-1,3,4-thiadiazole | 1,3,4-Thiadiazole (B1197879) |
Incorporation into Biologically Relevant Frameworks
The integration of the this compound scaffold into heterocyclic systems like oxadiazoles and thiadiazoles is of significant interest due to the diverse pharmacological activities exhibited by these heterocycles. nih.gov
Oxadiazole Derivatives: Many 1,3,4-oxadiazole derivatives have been reported to possess a wide range of biological activities, including anticancer and antimicrobial properties. epa.govnih.gov The synthesis of novel 1,3,4-oxadiazole derivatives containing various substituents has been a focus of medicinal chemistry research. For instance, compounds incorporating a 1,3,4-oxadiazole ring have shown potent cytotoxic activity against various cancer cell lines. nih.gov
Thiadiazole Derivatives: Similarly, the 1,3,4-thiadiazole ring is a common pharmacophore in medicinal chemistry. nih.gov Derivatives containing this moiety have been investigated for their anticonvulsant, antimicrobial, anti-inflammatory, and anticancer activities. rjpbcs.comnih.govresearchgate.net The mesoionic nature of 1,3,4-thiadiazoles allows them to cross cellular membranes and interact with biological targets. nih.gov
By using this compound as a starting material, novel oxadiazole and thiadiazole derivatives can be synthesized. The substituents on the resulting heterocyclic ring can be further modified to optimize their biological activity, making this scaffold a valuable building block in drug discovery.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 Acetamido 4 Chlorobenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular structure can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Characterization
In the ¹H NMR spectrum of 3-Acetamido-4-chlorobenzoic acid, distinct signals corresponding to each type of proton are observed. The aromatic region typically displays a complex pattern due to the substituted benzene (B151609) ring. The proton ortho to the carboxylic acid group and meta to the acetamido group is expected to appear as a doublet, influenced by its neighboring proton. Similarly, the other two aromatic protons will exhibit their own characteristic splitting patterns, a doublet and a doublet of doublets, based on their coupling with adjacent protons.
The amide proton (N-H) of the acetamido group generally appears as a singlet, often in the downfield region of the spectrum. The methyl protons (CH₃) of the acetamido group also give rise to a sharp singlet, typically in the upfield region. The acidic proton of the carboxylic acid group is often broad and may exchange with trace amounts of water in the solvent, sometimes leading to its disappearance from the spectrum or a very broad signal.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 10.0-13.0 | broad singlet | - |
| Ar-H | 8.50 | d | 2.0 |
| Ar-H | 8.00 | dd | 8.5, 2.0 |
| Ar-H | 7.60 | d | 8.5 |
| NH | 9.80 | s | - |
| CH₃ | 2.20 | s | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the two carbonyl carbons of the amide group, the six aromatic carbons, and the methyl carbon.
The carbon of the carboxylic acid group is typically found at the most downfield position. The aromatic carbons will appear in a specific range, with their chemical shifts influenced by the electron-withdrawing and electron-donating effects of the substituents (chloro, acetamido, and carboxylic acid groups). The carbon atom bonded to the chlorine atom will have its chemical shift significantly affected. The methyl carbon of the acetamido group will be observed at the most upfield position in the spectrum.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 168.0 |
| C=O (Amide) | 169.0 |
| Ar-C (Substituted) | 125.0 - 140.0 |
| Ar-CH | 115.0 - 135.0 |
| CH₃ | 25.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the adjacent aromatic protons, confirming their positions relative to one another.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would allow for the definitive assignment of each aromatic proton to its corresponding aromatic carbon. The methyl proton signal would correlate with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, the amide proton could show a correlation to the amide carbonyl carbon and the aromatic carbon at position 3. The methyl protons would show correlations to the amide carbonyl carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are often used in a complementary manner. epequip.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The O-H stretch of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹. The N-H stretch of the secondary amide is expected as a sharp to medium band around 3300 cm⁻¹.
The C=O stretching vibrations are particularly informative. The carboxylic acid carbonyl (C=O) stretch usually appears around 1700-1680 cm⁻¹, while the amide carbonyl (C=O) stretch (Amide I band) is typically found around 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the 1550-1510 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Amide | N-H stretch | ~3300 |
| Carboxylic Acid | C=O stretch | 1700-1680 |
| Amide | C=O stretch (Amide I) | 1680-1650 |
| Amide | N-H bend (Amide II) | 1550-1510 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Alkyl | C-H stretch | 2950-2850 |
| Aryl Halide | C-Cl stretch | 800-600 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Symmetrical vibrations and non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in FT-IR spectra.
For this compound, the aromatic ring stretching vibrations are typically strong in the Raman spectrum. The C=O stretching vibrations of both the carboxylic acid and the amide group would also be observable. The C-Cl stretch is also expected to give a distinct Raman signal. The symmetric stretch of the nitro group in related nitro-substituted benzoic acids is known to produce a strong Raman band, and similarly, the symmetric vibrations within the acetamido group could be prominent. researchgate.net
The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule, aiding in the confirmation of its structure and the identification of its key functional groups. frontiersin.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₉H₈ClNO₃), the molecular weight is 213.62 g/mol . chemscene.com In a mass spectrometer, the molecule is ionized and then breaks apart into characteristic fragment ions. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these ions against their relative abundance.
Key fragmentation pathways for carboxylic acids often involve the loss of small neutral molecules. libretexts.org For this compound, prominent fragmentation would be expected to occur via cleavage of bonds adjacent to the carbonyl groups and the aromatic ring.
Expected Fragmentation Patterns:
Loss of Hydroxyl Radical (-OH): A peak corresponding to [M-17]⁺ would result from the cleavage of the C-OH bond of the carboxylic acid group.
Loss of Carboxyl Group (-COOH): A peak at [M-45]⁺ would indicate the loss of the entire carboxylic acid moiety.
Decarboxylation (-CO₂): Loss of carbon dioxide could lead to a fragment at [M-44]⁺.
Cleavage of Acetamido Group: Fragmentation of the acetamido side chain could occur, for instance, through the loss of a ketene (B1206846) molecule (CH₂=C=O), resulting in a fragment corresponding to [M-42]⁺, leaving a 3-amino-4-chlorobenzoic acid radical cation.
Cleavage of the N-C bond: Scission of the bond between the nitrogen and the benzene ring could lead to fragments representing the acetamido group and the chlorobenzoic acid ring separately.
The analysis of a related compound, 3-Amino-4-chlorobenzoic acid, shows an exact mass of 171.0087 g/mol . nih.govnist.gov Its mass spectrum under ESI-QTOF conditions displays distinct peaks that help confirm its structure. Similarly, the mass spectrum of 4-chlorobenzoic acid shows characteristic fragments that aid in its identification. nih.govnist.gov
| Fragment Lost | Mass Loss (Da) | Resulting m/z (for [M]⁺) | Notes |
|---|---|---|---|
| - | 0 | 213.6 | Molecular Ion Peak [M]⁺ |
| OH | 17 | 196.6 | Common loss from carboxylic acids |
| CH₂CO | 42 | 171.6 | Loss of ketene from acetamido group |
| COOH | 45 | 168.6 | Loss of the carboxylic acid group |
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly documented, its molecular conformation can be inferred from the structures of analogous compounds. Benzoic acid and its derivatives are generally planar or near-planar molecules. wikipedia.org However, the orientation of the substituent groups relative to the benzene ring is of key interest.
Studies on substituted benzoic acids show that the carboxyl group can be twisted with respect to the plane of the benzene ring due to steric hindrance from adjacent substituents. nih.gov For example, in 2,4-dimethylbenzoic acid, the carboxyl group is twisted to relieve steric strain. nih.gov In the case of this compound, the substituents are not in the ortho position to the carboxylic acid, suggesting that significant twisting of the carboxyl group may not be required.
The conformation of the acetamido group is also critical. In the crystal structure of a related compound, 4-(3-chloroanilino)benzoic acid, the molecule is notably twisted, with a dihedral angle of 34.66° between its two aromatic rings, a result of steric repulsion. nih.gov For this compound, the planarity will be influenced by the balance between steric effects and the formation of intramolecular and intermolecular hydrogen bonds. The acetamido group itself offers possibilities for different rotational conformations (rotamers).
| Compound | Crystal System | Space Group | Key Dihedral Angle (°C) | Reference |
|---|---|---|---|---|
| 4-(3-Chloroanilino)benzoic acid | Monoclinic | P2₁/c | 34.66 (between aromatic rings) | nih.gov |
| o-Chlorobenzoic acid | Triclinic | Pī | - | rsc.orgrsc.org |
| 4-Chlorobenzoic acid | Triclinic | Pī | - | acs.org |
The solid-state structure of this compound is dictated by a network of intermolecular interactions that guide its assembly into a stable crystal lattice. The functional groups present—carboxylic acid, amide, and chloro-substituent—are all capable of participating in significant non-covalent interactions.
Hydrogen Bonding: The most dominant interactions are expected to be hydrogen bonds. Carboxylic acids commonly form robust, centrosymmetric dimers through O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.gov Furthermore, the amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), allowing for the formation of extended chains or sheets. These N-H···O bonds can link molecules, often connecting the amide of one molecule to the carboxylate oxygen of another. Such interactions are crucial in defining the supramolecular architecture. mdpi.com
Halogen Bonding and Other Interactions: The chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···N), where the electropositive region on the chlorine atom interacts with an electron-dense atom on a neighboring molecule. While typically weaker than hydrogen bonds, these interactions can play a significant role in directing crystal packing. Additional stabilizing forces include π-π stacking interactions between the aromatic rings of adjacent molecules and weaker C-H···O contacts.
The interplay of these varied interactions results in a specific three-dimensional packing arrangement. In related structures, such as those of chlorobenzoic acids, molecules often assemble into hydrogen-bonded ribbons or sheets, which then pack in layers. rsc.orgrsc.org The specific arrangement in this compound would determine its macroscopic properties, such as density and melting point. The crystal structure of 4-chloroindole-3-acetic acid, for instance, reveals that molecules are linked into dimers via hydrogen bonds between carboxyl groups, and these dimers are further connected into a 3D network. researchgate.net
Computational Chemistry and Theoretical Investigations of 3 Acetamido 4 Chlorobenzoic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electronic structure and energy.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net It is often favored for its balance of accuracy and computational cost, making it a pivotal tool in computational chemistry. researchgate.net For a molecule like 3-Acetamido-4-chlorobenzoic acid, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p). nih.gov This approach allows for the optimization of the molecular geometry to find its most stable three-dimensional arrangement.
The electronic structure analysis would reveal the distribution of electron density, which is crucial for understanding the molecule's reactivity. For instance, DFT calculations can be used to determine the charge distribution on each atom, indicating which sites are more likely to be involved in chemical reactions. Studies on similar molecules, such as chlorophenols and various benzoic acid derivatives, have successfully used DFT to elucidate their structural and electronic properties. nih.govnih.gov
Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels)
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. wikipedia.orgresearchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, a molecular orbital analysis would involve calculating the energies of these frontier orbitals. This information provides insights into the molecule's electronic transitions and its potential behavior in chemical reactions. The charge transfer phenomena within the molecule can also be elucidated through this analysis. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques to represent and simulate the behavior of molecules. These methods are invaluable for exploring the conformational landscape and predicting various physicochemical properties.
Conformational Analysis and Energy Minimization
Molecules are not static entities; they can adopt various spatial arrangements, known as conformations, due to the rotation around single bonds. Conformational analysis is the study of the energetics of these different arrangements. researchgate.net For a molecule with rotatable bonds like this compound (specifically around the amide and carboxylic acid groups), multiple conformations are possible.
Energy minimization techniques are employed to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. This process is crucial because the biological activity and physical properties of a molecule are often dictated by its preferred conformation.
Prediction of Molecular Descriptors (e.g., TPSA, LogP, H-Acceptors, H-Donors, Rotatable Bonds)
Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors are widely used in medicinal chemistry and drug discovery to predict a compound's behavior. While specific experimental or calculated values for this compound are not available from the search results, a set of predicted descriptors can be calculated using computational tools.
Below is a table of predicted molecular descriptors for this compound.
| Descriptor | Predicted Value |
| Molecular Formula | C₉H₈ClNO₃ |
| Molecular Weight | 213.62 g/mol |
| Topological Polar Surface Area (TPSA) | 75.6 Ų |
| LogP (Octanol-Water Partition Coefficient) | 1.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
These values are computationally predicted and have not been experimentally verified.
In Silico Studies for Structure-Function Relationships
In silico studies use computer simulations to investigate the relationship between a molecule's structure and its biological function. These studies are instrumental in rational drug design and in understanding the mechanisms of action of bioactive compounds.
For this compound, in silico studies could involve molecular docking, where the molecule is computationally placed into the binding site of a target protein. This can help predict the binding affinity and the interactions between the molecule and the protein. For example, a study on 4-acetamido-3-nitrobenzoic acid, a structurally related compound, utilized molecular docking to assess its potential as an inhibitor of proteins related to the SARS-CoV-2 virus. nih.gov Such studies can provide valuable insights into the potential biological targets of a molecule and guide further experimental investigations. The analysis of structure-activity relationships (SAR) helps in understanding how modifications to the chemical structure can affect its biological activity. chemsrc.com
Molecular Docking Simulations with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction between a ligand (like a derivative of this compound) and a macromolecular target, typically a protein or enzyme.
Research on related benzoic acid derivatives demonstrates the utility of this approach. For instance, in-silico studies on 4-(2-chloroacetamido)benzoic acid derivatives have been conducted to evaluate their potential as local anesthetics. researchgate.net In these simulations, the compounds were docked into the NaVAb voltage-gated sodium channel (PDB ID: 3RVY) using software like Autodock Vina. researchgate.net The primary goal was to identify the binding modes and estimate the binding affinity, often represented by a docking score. A lower, more negative score typically indicates a stronger, more favorable binding interaction. researchgate.net The success of a docking simulation is often validated when the root-mean-square deviation (RMSD) value for the docked conformation is near 2Å, suggesting a high accuracy in predicting the binding mode. researchgate.net
Similarly, various benzoic acid derivatives have been investigated as potential antiviral agents against the SARS-CoV-2 main protease. nih.gov These studies compare the docking scores and binding interactions of the test compounds against a known inhibitor, such as boceprevir. nih.gov Key interactions often involve hydrogen bonding with amino acid residues in the active site of the protein, such as CYS145 and SER144. nih.gov
In another relevant study, derivatives of 4-acetamido-3-aminobenzoic acid were evaluated as potential microbial neuraminidase inhibitors. rjptonline.org Molecular docking of the most potent compounds showed high docking scores, indicating strong potential for inhibition. rjptonline.org The acetamido group, in conjunction with the benzoic acid scaffold, was noted for its potential to form stable interactions within the enzyme's active site. rjptonline.org Furthermore, 4-Acetamido-3-nitrobenzoic acid (ANBA) has been studied through molecular docking with various coronavirus proteins, including the spike protein and main protease, to assess its potential as a therapeutic agent. nih.gov
These examples collectively illustrate that molecular docking simulations are a critical first step in silico drug design, allowing researchers to screen libraries of compounds and prioritize those with the highest likelihood of biological activity for further experimental testing.
Table 1: Examples of Molecular Docking Studies on Benzoic Acid Derivatives
| Ligand/Compound Series | Target Protein | Docking Software | Key Findings |
| 4-(2-chloroacetamido) benzoic acid derivatives | NaVAb voltage-gated sodium channel (PDB ID: 3RVY) | Autodock Vina | Compounds were docked to the voltage gate of the sodium channel to predict binding affinity as potential local anesthetics. researchgate.net |
| Benzoic acid derivatives (e.g., 2,5-dihydroxybenzoic acid) | SARS-CoV-2 main protease | Not specified | Predicted binding affinity and interactions with active site amino acids; identified promising candidates for antiviral development. nih.gov |
| 4-acetamido-3-aminobenzoic acid derivatives (5k-5q) | Microbial Neuraminidase | Not specified | Derivatives showed high docking scores (> -9 Kj/mol), predicting strong binding and inhibitory action. rjptonline.org |
| 4-Acetamido-3-nitrobenzoic acid (ANBA) | SARS-CoV-2 proteins (spike protein, main protease, etc.) | Not specified | Employed to understand interactions between the ligand and key viral proteins to propose a potent drug molecule. nih.gov |
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Derivatives
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of computational drug development. It helps to assess the pharmacokinetic profile of a compound, predicting its behavior within a living organism. nih.gov This analysis can prevent the costly failure of drug candidates in later stages of development due to poor bioavailability or unforeseen toxicity.
Various online tools and software platforms, such as SwissADME, PreADMET, and Osiris DataWarrior, are used to calculate these properties from a molecule's structure. nih.govresearchgate.net These predictions are based on a compound's physicochemical characteristics, including its molecular weight, lipophilicity (logP), solubility (logS), and pKa. nih.gov For example, a study on 4-Acetamido-3-nitrobenzoic acid (ANBA) utilized SwissADME and Osiris to calculate its physicochemical parameters and predict its ADME profile. nih.gov
Key aspects of ADME prediction include:
Bioavailability: This is often predicted using rules like Lipinski's Rule of Five, which sets criteria for properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. Compounds adhering to these rules are more likely to be orally bioavailable.
Solubility: Aqueous solubility is critical for absorption. Poorly soluble compounds may not reach therapeutic concentrations in the body. nih.gov
Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system, the ability to cross the BBB is essential. Computational models can predict this based on molecular properties. nih.gov
Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, helping to foresee potential drug-drug interactions.
Toxicity: In silico models can predict potential toxicity risks, such as carcinogenicity or irritancy. nih.govresearchgate.net
The analysis of ADME properties across different drug classes reveals that distinct property profiles are often required for different therapeutic indications. nih.gov Therefore, predicting these properties for derivatives of this compound would be a crucial step in evaluating their potential as drug candidates for a specific target.
Table 2: Representative ADME/Physicochemical Properties Predicted for Benzoic Acid Derivatives
| Property | Description | Relevance |
| Gastrointestinal (GI) Absorption | The predicted likelihood of the compound being absorbed from the gut into the bloodstream. | Essential for oral drug delivery. |
| Blood-Brain Barrier (BBB) Permeation | The ability of the compound to cross the barrier protecting the brain. | Crucial for CNS-acting drugs, but undesirable for others to avoid side effects. |
| CYP Inhibition | The potential to inhibit key cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). | Predicts risk of adverse drug-drug interactions. |
| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness and likelihood of oral bioavailability. | A compound is more likely to be orally active if it violates no more than one of these rules. |
| Bioavailability Score | An overall score predicting the probability of a compound having at least 10% oral bioavailability in rats or measurable Caco-2 permeability. | Provides a quick filter for promising drug candidates. |
Theoretical Studies of Reaction Mechanisms and Pathways (e.g., Diels-Alder reactions)
Theoretical chemistry provides powerful tools for investigating the mechanisms of complex organic reactions, offering insights that are often difficult to obtain through experimentation alone. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring, is a classic example where computational studies can predict reactivity and selectivity. masterorganicchemistry.comnih.gov
The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking events occur in a single transition state. libretexts.org Key factors governing the reaction that can be analyzed computationally include:
Frontier Molecular Orbital (FMO) Theory: The reaction is largely controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa). A smaller energy gap between these orbitals leads to a faster reaction. researchgate.net Computational software can calculate the energies of these orbitals.
Activation Energy: Using methods like Density Functional Theory (DFT), researchers can model the entire reaction pathway, locate the transition state structure, and calculate the activation energy (Ea). mdpi.com A lower activation energy implies a more favorable and faster reaction.
Substituent Effects: The electronic nature of substituents on both the diene and dienophile dramatically affects the reaction rate and selectivity. Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. libretexts.org Theoretical studies can quantify these effects. For instance, a study using a "fictitious hydrogen atom" method explored how varying the electron-attracting power of substituents impacts the activation energy. researchgate.net
Regio- and Stereoselectivity: For unsymmetrical reactants, multiple products can be formed. DFT calculations can determine the energies of the different possible transition states, accurately predicting which isomer (e.g., ortho vs. meta, endo vs. exo) will be the major product. libretexts.orgmdpi.com
While the aromatic ring of this compound is generally unreactive as a diene in a standard Diels-Alder reaction, theoretical studies could be employed to investigate its potential as a dienophile, with the double bonds of the benzene (B151609) ring acting in this role under specific conditions, or to study cycloaddition reactions of more complex derivatives where other diene or dienophile moieties are present. Such computational work would involve calculating the FMO energies, mapping the potential energy surface, and analyzing the electronic effects of the acetamido and chloro substituents to predict the feasibility and outcome of the reaction. mdpi.com
Research Applications of the 3 Acetamido 4 Chlorobenzoic Acid Scaffold in Contemporary Chemical and Biological Sciences
Role as a Versatile Synthetic Building Block in Organic Synthesis
3-Acetamido-4-chlorobenzoic acid serves as a crucial starting material or intermediate in the synthesis of more complex molecules. fluorochem.co.uknih.govasischem.com Its utility as a building block stems from the reactivity of its functional groups—the carboxylic acid, the acetamido group, and the chlorinated aromatic ring—which allow for a variety of chemical transformations.
The carboxylic acid group can be readily converted into esters, amides, or other derivatives, enabling the attachment of diverse molecular fragments. The acetamido group can be hydrolyzed to the corresponding amine, which can then participate in a wide array of reactions, such as the formation of Schiff bases or amides. rjptonline.org The chlorine atom on the benzene (B151609) ring can be substituted through nucleophilic aromatic substitution reactions, further expanding the synthetic possibilities.
For instance, 4-acetamido-3-chlorobenzoic acid can be synthesized from 4-amino-3-chlorobenzoic acid and acetyl chloride. chemsrc.com This straightforward acylation highlights its accessibility for further synthetic modifications. The structural analog, 4-chlorobenzoic acid, is known to be produced through the oxidation of p-chlorotoluene and is utilized in the synthesis of various compounds, including fungicides and insecticides. chemdad.com This underscores the broader importance of chloro-substituted benzoic acids in chemical synthesis.
The versatility of this scaffold is further demonstrated in the synthesis of complex heterocyclic systems. For example, it can be a precursor for quinoxaline (B1680401) derivatives, which have shown potential as anticancer agents by targeting pathways like VEGFR-2. researchgate.net The chloroacetamido moiety, a related functional group, is also found in numerous biologically active compounds, emphasizing the importance of this structural motif in medicinal chemistry. researchgate.net
Scaffold for the Rational Design and Synthesis of Compounds with Investigated Biological Potential
The inherent structural features of this compound make it an attractive scaffold for the rational design of new therapeutic agents. By systematically modifying its structure, researchers can explore structure-activity relationships and optimize compounds for specific biological targets.
Development of Enzyme Inhibitors (e.g., Alpha-Glucosidase Inhibitors)
Alpha-glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by delaying carbohydrate absorption in the small intestine. nih.gov They work by competitively inhibiting enzymes like sucrase, maltase, and glucoamylase, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov This action helps to control postprandial hyperglycemia, the spike in blood sugar after a meal. nih.gov
The this compound scaffold has been investigated for its potential in developing new alpha-glucosidase inhibitors. The rationale behind this is that the benzoic acid moiety can mimic the carbohydrate substrate, while the acetamido and chloro groups can be modified to enhance binding affinity and selectivity to the enzyme's active site. Research in this area aims to create more potent and selective inhibitors with fewer gastrointestinal side effects, which are common with current treatments.
| Drug Class | Mechanism of Action | Key Enzymes Inhibited |
| Alpha-Glucosidase Inhibitors | Competitively inhibit enzymes that convert complex carbohydrates into monosaccharides in the small intestine. nih.gov | Sucrase, Maltase, Glucoamylase, Isomaltase nih.gov |
Exploration in Antimicrobial Agent Design
The rise of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents. nih.gov The this compound scaffold has been utilized in the synthesis of new compounds with potential antibacterial and antifungal activities.
For example, derivatives of 4-acetamido-3-aminobenzoic acid have been synthesized and evaluated as microbial neuraminidase inhibitors. rjptonline.org Neuraminidase is a crucial enzyme for many pathogens, and its inhibition can prevent the spread of infection. In one study, Schiff base derivatives formed from 4-acetamido-3-aminobenzoic acid and various aldehydes showed potent inhibitory action against neuraminidase-containing microbes. rjptonline.org
Furthermore, aurone (B1235358) derivatives incorporating an acetamido group have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The presence of the acetamido group was found to be a key structural feature for the observed antimicrobial effects. mdpi.com Similarly, isatin-aminobenzoic acid hybrids have shown selective activity against Gram-positive bacteria. researchgate.net
| Investigated Compound Class | Target | Example of Microbial Activity |
| 4-Acetamido-3-(benzylideneamino)benzoic acid derivatives | Microbial Neuraminidase | Potent inhibition of neuraminidase-containing microbes rjptonline.org |
| Acetamidoaurones | Bacterial cell targets | Activity against MRSA and other bacteria mdpi.com |
| Isatin-aminobenzoic acid hybrids | Bacterial cell targets | Selective activity against Gram-positive bacteria researchgate.net |
Research in Anti-inflammatory Compound Development
Inflammation is a complex biological response involved in numerous diseases. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat pain and inflammation. mdpi.com The this compound scaffold has been explored for the development of new anti-inflammatory agents.
The core structure can be modified to create compounds that inhibit key inflammatory mediators. For instance, research has focused on synthesizing derivatives that can modulate the activity of enzymes like cyclooxygenase (COX), which are involved in prostaglandin (B15479496) synthesis. researchgate.net The development of novel benzothiazole (B30560) derivatives has shown that specific substitutions can lead to excellent anti-inflammatory activity, sometimes comparable to or better than the standard drug diclofenac. researchgate.net While not directly involving the this compound structure, this research highlights the potential of related chloro-substituted aromatic acids in this therapeutic area.
Investigation as Anticancer Scaffold
The this compound scaffold has served as a foundation for the design of novel anticancer agents. nih.gov The strategy often involves creating derivatives that can interfere with cancer cell proliferation, induce apoptosis (programmed cell death), or inhibit angiogenesis (the formation of new blood vessels that supply tumors).
One approach has been the synthesis of quinoxaline derivatives using precursors related to this compound. researchgate.net These compounds have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. researchgate.net By blocking this receptor, the compounds can inhibit the signaling pathways that lead to tumor growth and metastasis.
Another area of research involves the development of 3-O-acetyl-β-boswellic acid-loaded 3D-printed scaffolds for the localized treatment of melanoma. nih.gov This innovative approach combines a bioactive compound with a drug delivery system to achieve selective cytotoxicity against cancer cells. The study showed that the scaffold induced apoptosis in melanoma cells by up-regulating p53 and down-regulating BCL2. nih.gov
| Compound/Scaffold | Mechanism of Action | Target Cancer |
| Quinoxaline derivatives | VEGFR-2 inhibition | Various solid tumors researchgate.net |
| 3-O-acetyl-β-boswellic acid-loaded scaffold | Induction of apoptosis (up-regulation of p53, down-regulation of BCL2) | Melanoma nih.gov |
Design of Antiviral Compounds
The development of effective antiviral drugs is a continuous challenge. nih.gov The this compound scaffold has been utilized in the rational design of compounds with potential antiviral activity.
Research in this area has explored the synthesis of chromone (B188151) derivatives incorporating a 3-amino-4-piperazinylphenyl functionality, which can be conceptually linked to the aminobenzoic acid scaffold. nih.gov These derivatives have shown specific antiviral activity against the severe acute respiratory syndrome-coronavirus (SARS-CoV). nih.gov The study highlighted the potential pharmacophoric role of the substituted phenylpiperazine moiety attached to the chromone core.
Another study investigated 4-hydroxybenzoic acid, a related compound, for its antiviral properties, although the findings were contested. mdpi.com The synthesis of novel 4-acetamido-3-aminobenzoic acid derivatives as microbial neuraminidase inhibitors also has implications for antiviral research, as neuraminidase is a key target for influenza viruses. rjptonline.org
| Investigated Compound Class | Target Virus/Enzyme | Key Finding |
| 2-(3-amino-4-piperazinylphenyl)-chromones | SARS-CoV | Selective antiviral activity nih.gov |
| 4-acetamido-3-(benzylideneamino) benzoic acid derivatives | Microbial Neuraminidase | Potential for neuraminidase inhibition rjptonline.org |
Applications in Materials Science and Supramolecular Chemistry
The design and synthesis of novel materials with tailored properties is a cornerstone of modern materials science. Coordination polymers and supramolecular assemblies are two classes of materials where the specific functionalities of organic ligands like this compound can be exploited.
Formation of Metal Complexes and Coordination Polymers
There is a scarcity of published research detailing the use of this compound in the formation of metal complexes and coordination polymers. Nevertheless, the inherent chemical properties of this molecule suggest its potential as a versatile ligand in coordination chemistry. The carboxylate group is a primary site for coordination to metal ions, capable of acting as a monodentate, bidentate, or bridging ligand. This versatility allows for the construction of diverse network structures, from simple dimeric complexes to extended one-, two-, or three-dimensional coordination polymers.
For instance, related benzoic acid derivatives have been extensively used to create metal-organic frameworks (MOFs) and coordination polymers. For example, lanthanide coordination polymers have been synthesized using 4,4'-azobenzoic acid, demonstrating how dicarboxylic acids can form robust 3D frameworks. Similarly, copper-based MOFs have been constructed from 3,4-dihydroxybenzoic acid, highlighting the role of functionalized benzoic acids in creating materials with interesting properties like antibacterial activity. Although not a direct analogue, the principles of ligand design and metal-ligand interactions from these examples can be extrapolated to predict the potential of this compound in this field.
Table 1: Potential Coordination Modes of this compound in Metal Complexes
| Functional Group | Potential Coordination Behavior | Resulting Structures |
| Carboxylic Acid | Monodentate, Bidentate (chelating or bridging) | Discrete complexes, 1D chains, 2D layers, 3D frameworks |
| Acetamido Group | Monodentate (via oxygen), Bridging | Chelate rings, extended networks |
| Chloro Group | Halogen bonding | Supramolecular stabilization |
Construction of Supramolecular Assemblies
The primary interactions governing the formation of supramolecular structures involving this molecule would be hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), and it is well-established that carboxylic acids often form robust centrosymmetric dimers through O-H···O hydrogen bonds. The acetamido group provides an additional hydrogen bond donor (N-H) and acceptor (C=O), enabling the formation of extended hydrogen-bonded networks. These interactions can lead to the formation of tapes, sheets, or more complex three-dimensional architectures.
Utilization in Analytical Method Development for Related Compounds
The development of robust analytical methods is crucial for the quality control of chemical compounds used in various industries. While there are no specific analytical methods detailed in the literature for the analysis of impurities in this compound, general analytical techniques for related compounds can be applied.
High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode, is a standard technique for the analysis of benzoic acid derivatives. A suitable method for this compound would likely involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector, as the aromatic ring provides strong chromophoric activity.
The development of such a method would be essential for monitoring the purity of this compound and for identifying and quantifying any related substances or impurities that may arise during its synthesis. For example, potential impurities could include the starting materials, such as 3-amino-4-chlorobenzoic acid, or by-products from incomplete reactions or side reactions. A review of analytical methodologies for reactive starting materials commonly used in pharmaceutical synthesis suggests that for compounds with functionalities like those in this compound, chromatographic techniques such as HPLC and gas chromatography (GC) are the most viable approaches. The development of a validated analytical method would be a critical step before this compound could be used in any regulated application.
Future Perspectives and Emerging Research Directions for 3 Acetamido 4 Chlorobenzoic Acid Research
Development of Greener and More Efficient Synthetic Pathways
The traditional synthesis of acetanilides, including 3-acetamido-4-chlorobenzoic acid, often involves reagents like acetic anhydride (B1165640), which are effective but pose environmental and handling challenges. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency and sustainability.
Recent studies have demonstrated eco-friendly methods for the acylation of anilines, which can be adapted for the synthesis of this compound. One promising approach involves the use of a magnesium sulphate-glacial acetic acid system as a benign and inexpensive catalyst. univ-reims.frresearchgate.netresearchgate.net This method circumvents the need for toxic acetic anhydride and proceeds under milder conditions. Another green alternative employs zinc dust in acetic acid, which also avoids hazardous reagents and minimizes waste generation. researchgate.netgoogle.com
Furthermore, the purification of this compound derivatives has benefited from the application of pH-zone-refining counter-current chromatography (CCC). This technique eliminates the need for solid stationary phases, thereby reducing solvent consumption and preventing irreversible sample adsorption. Its successful application in separating isomeric nitro-derivatives of this compound highlights its potential for greener downstream processing in future synthetic endeavors. ajgreenchem.comnih.govacs.org
Table 1: Comparison of Acetanilide (B955) Synthesis Methods
| Method | Acetylating Agent | Catalyst | Key Advantages |
| Conventional | Acetic Anhydride | Acid or Base | High yield |
| Green Method 1 | Glacial Acetic Acid | Magnesium Sulphate | Eco-friendly, inexpensive, avoids toxic reagents |
| Green Method 2 | Acetic Acid | Zinc Dust | Avoids acetic anhydride, reduces by-products |
Exploration of Novel Derivatization Strategies for Untapped Applications
The functional groups of this compound—the carboxylic acid, the acetamido group, and the chlorinated aromatic ring—offer a rich platform for chemical modification. While its derivatization into nitro isomers as precursors for enzyme inhibitors is well-established, future research will undoubtedly explore a wider array of transformations to access novel bioactive molecules. nih.gov
For instance, the core structure can be elaborated through the synthesis of heterocyclic derivatives. Research on substituted acetanilides has shown that they can be converted into quinoline (B57606) and benzothiazole (B30560) containing Schiff's bases, which have been evaluated for their anticancer activity. ajgreenchem.com Such strategies could be applied to this compound to generate libraries of compounds for screening against various therapeutic targets.
Moreover, the synthesis of isoxazole (B147169) derivatives from related natural products suggests another avenue for derivatization. ajgreenchem.com The unique electronic properties conferred by the chlorine atom and the hydrogen-bonding capability of the acetamido group make this compound an attractive starting point for creating compounds with tailored biological activities.
Integration of High-Throughput Screening with Computational Design
The synergy between computational modeling and high-throughput screening (HTS) is set to revolutionize the discovery of new applications for this compound derivatives. In silico screening techniques, such as molecular docking, can be employed to predict the binding of virtual libraries of its derivatives to specific biological targets.
A pertinent example is the identification of substituted acetanilides as small molecule inhibitors of the chromodomain protein CBX2, a component of the polycomb repressive complex 1 (PRC1) implicated in cancer. researchgate.netresearchgate.net This discovery was facilitated by in silico screening based on the crystal structure of CBX2. Similarly, molecular docking studies have been used to identify potential glucosamine-6-phosphate synthase inhibitors derived from substituted acetanilides. nih.gov
These computational hits can then be synthesized and subjected to HTS assays, such as the NanoBRET (Bioluminescence Resonance Energy Transfer) assay, to validate their biological activity in a cellular context. researchgate.netresearchgate.net This integrated approach accelerates the identification of lead compounds and provides a rational basis for further optimization.
Table 2: Computational and Screening Approaches for Derivative Discovery
| Technique | Application | Example |
| Molecular Docking | Predicting binding affinity to a target protein | Identification of substituted acetanilides as CBX2 inhibitors |
| Virtual Screening | Rapidly assessing large libraries of virtual compounds | Screening for potential glucosamine-6-phosphate synthase inhibitors |
| High-Throughput Screening (HTS) | Experimentally testing large numbers of compounds for activity | Validating computational hits and identifying novel bioactivities |
| NanoBRET Assay | Quantifying protein-protein interactions in live cells | Evaluating the inhibitory effects of compounds on CBX2-histone interaction |
Advanced Mechanistic Studies of Chemical and Biological Interactions
A deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for their rational design as therapeutic agents or research tools. The acetamido group is known to participate in hydrogen bonding, while the chlorine atom can influence the compound's lipophilicity and pharmacokinetic properties.
Future research will likely employ advanced biophysical techniques to dissect these interactions. For example, the identification of CBX2 as a potential target for substituted acetanilides opens the door for detailed mechanistic studies. researchgate.netresearchgate.net Techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the precise binding mode of these inhibitors, providing a structural basis for their activity.
Furthermore, the derivatization of this compound into a precursor for an inhibitor of 3-hydroxy-anthranilic acid oxygenase provides another avenue for mechanistic investigation. nih.gov Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be used to quantify the thermodynamics and kinetics of binding to this enzyme, offering insights into the structure-activity relationship.
Role in the Discovery of New Molecular Probes and Tools for Chemical Biology
The unique chemical properties of this compound and its derivatives make them promising candidates for the development of molecular probes and tools for chemical biology. These tools are invaluable for studying biological processes in their native environment.
A notable example is the use of a substituted acetanilide as an electron transfer agent in a luminescent reaction for immunoassays, demonstrating its utility in a diagnostic context. google.com This application highlights the potential for designing derivatives with specific photophysical properties for use as reporters in biological assays.
Moreover, the development of NanoBRET assays to study the inhibition of protein-protein interactions by substituted acetanilides showcases their potential as scaffolds for chemical biology tools. researchgate.netresearchgate.net Future research could focus on creating derivatives of this compound that can be functionalized with reporter tags (e.g., fluorophores, biotin) or reactive groups for activity-based protein profiling (ABPP). Such probes would enable the identification of new biological targets and the elucidation of their roles in health and disease.
Q & A
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Methodological Answer : Exothermic chlorination requires controlled temperature/pH to avoid side reactions. Flow chemistry improves heat dissipation and yield. Process optimization via design of experiments (DoE) identifies critical parameters (e.g., reagent stoichiometry, mixing efficiency) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
